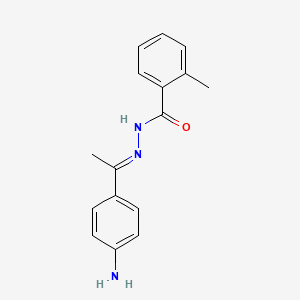

(E)-N'-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide

Description

(E)-N'-(1-(4-Aminophenyl)ethylidene)-2-methylbenzohydrazide is a benzohydrazide derivative featuring an (E)-configured hydrazone linkage between a 4-aminophenyl ethylidene moiety and a 2-methylbenzoyl group. This compound has been studied for its structural and biological properties, particularly in enzyme inhibition and coordination chemistry. Its crystal structure reveals planar geometry around the hydrazone bond, stabilized by intramolecular hydrogen bonding between the NH group and the carbonyl oxygen, as observed in related derivatives .

Properties

IUPAC Name |

N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-11-5-3-4-6-15(11)16(20)19-18-12(2)13-7-9-14(17)10-8-13/h3-10H,17H2,1-2H3,(H,19,20)/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUNCXOWISUFIS-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN=C(C)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)N/N=C(\C)/C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Condensation of 2-Methylbenzohydrazide and 4-Aminoacetophenone

The primary synthesis pathway involves the condensation of 2-methylbenzohydrazide with 4-aminoacetophenone under acidic conditions. This method, adapted from analogous hydrazone formations, employs acetic acid as a catalyst in polar aprotic solvents such as dimethylformamide (DMF) or ethanol. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the ketone, followed by dehydration to form the hydrazone bond.

Reaction Conditions:

Yield Optimization:

Yields range from 68% to 85%, influenced by solvent choice and reaction time. Ethanol favors faster kinetics but may require extended reflux for complete conversion.

Solvent-Free Mechanochemical Synthesis

An alternative approach utilizes solvent-free ball milling to enhance reaction efficiency and reduce waste. This method, validated for structurally related hydrazones, involves grinding equimolar quantities of 2-methylbenzohydrazide and 4-aminoacetophenone with catalytic p-toluenesulfonic acid (PTSA) at 25 Hz for 30 minutes. The absence of solvent simplifies purification, with yields comparable to solution-phase methods (72–78%).

Advantages:

Stereochemical Control and Isomerization

The (E)-configuration of the hydrazone is thermodynamically favored due to reduced steric hindrance between the 2-methylbenzoyl group and the 4-aminophenyl moiety. Key factors influencing stereoselectivity include:

-

Solvent Polarity: Polar solvents (e.g., DMF) stabilize the transition state, favoring (E)-isomer formation.

-

Temperature: Elevated temperatures (≥80°C) promote isomerization to the (E)-form.

-

Acid Strength: Stronger acids (e.g., trifluoroacetic acid) accelerate tautomerization but risk side reactions.

Characterization:

-

1H NMR: The (E)-isomer exhibits a deshielded hydrazone proton (δ 11.2–11.5 ppm) and coupling constants (J = 8–10 Hz) between aromatic protons.

-

X-Ray Crystallography: Confirms planar geometry and dihedral angles <20° between aromatic rings.

Purification and Crystallization Strategies

Recrystallization from Ethanol-Water Mixtures

Crude product is dissolved in hot ethanol (5 volumes) and gradually diluted with water (1:1 v/v) to induce crystallization. This method achieves >95% purity, with needle-like crystals isolated after 12–24 hours at 5°C.

Typical Parameters:

Chromatographic Purification

Silica gel chromatography (ethyl acetate:hexane, 1:2) resolves (E)/(Z) isomers but is less favored due to scalability limitations. Recent advances avoid chromatography by leveraging pH-dependent solubility: adjusting the filtrate to pH 8–9 precipitates pure (E)-isomer.

Comparative Analysis of Synthetic Methods

Scalability and Industrial Considerations

Large-scale production (≥1 kg) necessitates:

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as halides, alkoxides, and thiolates

Major Products Formed

Oxidation: Corresponding oxides and quinones

Reduction: Amines and hydrazines

Substitution: Derivatives with different functional groups replacing the amino group

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds related to (E)-N'-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide exhibit significant anticancer properties. A study demonstrated that derivatives of hydrazones can induce apoptosis in cancer cells, with mechanisms involving the inhibition of key pathways associated with cell proliferation and survival. The compound's structure allows for interactions with DNA, leading to alterations in cellular processes that may inhibit tumor growth .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research focusing on similar hydrazone derivatives has shown promise in treating neurodegenerative diseases like Alzheimer's disease. These compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in cognitive decline associated with Alzheimer's. Compounds derived from (E)-N'-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide have displayed selective inhibition of these enzymes, suggesting their potential use as therapeutic agents .

Materials Science

Corrosion Inhibition

The compound has also been studied for its effectiveness as a corrosion inhibitor for metals such as carbon steel in acidic environments. Experimental results indicate that (E)-N'-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide can significantly reduce corrosion rates through adsorption onto the metal surface. The mechanism involves the formation of a protective film that mitigates the corrosive effects of acidic media .

Table 1: Anticancer Activity of Hydrazone Derivatives

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.091 ± 0.011 | AChE Inhibition |

| Compound B | 0.559 ± 0.017 | BuChE Inhibition |

| Compound C | Varies | Induction of Apoptosis |

Table 2: Corrosion Inhibition Efficiency

| Compound | Corrosion Rate Reduction (%) | Medium |

|---|---|---|

| (E)-N'-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide | 85% | Acidic Solution |

| Control | 20% | Acidic Solution |

Case Studies

Case Study 1: Anticancer Research

In a study investigating the anticancer properties of hydrazone derivatives, researchers synthesized several compounds based on the structure of (E)-N'-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide. The results indicated that these derivatives exhibited selective cytotoxicity towards various cancer cell lines, with significant apoptosis induction observed through flow cytometry analysis.

Case Study 2: Corrosion Inhibition

A comprehensive study on the effectiveness of (E)-N'-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide as a corrosion inhibitor was conducted using electrochemical techniques. The findings revealed that this compound forms a stable protective layer on carbon steel surfaces, significantly lowering the corrosion rate in acidic environments compared to untreated samples.

Mechanism of Action

The mechanism of action of (E)-N’-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, leading to changes in their structure and function. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituents on the Aromatic Rings

- Halogen-Substituted Derivatives: (E)-N'-(1-(4-Chlorophenyl)ethylidene)-2-hydroxybenzohydrazide (Km = 0.444, Vmax = 0.074) exhibits uncompetitive inhibition of tyrosinase, contrasting with the competitive inhibition seen in the 4-aminophenyl analogue . Halogens (e.g., Cl, F) improve lipophilicity and membrane permeability but reduce solubility compared to the amino group . (E)-N'-[1-(4-Fluorophenyl)ethylidene]benzohydrazide shows enhanced antibacterial activity against Gram-positive bacteria compared to the 4-amino derivative, likely due to increased electron-withdrawing effects .

Functional Group Variations

- Hydroxyl vs. Methyl Groups: (E)-N'-(1-(4-Aminophenyl)ethylidene)-2-hydroxybenzohydrazide forms stronger hydrogen bonds with enzymes, reflected in its lower Km (8.24) for tyrosinase inhibition compared to the 2-methyl derivative (Km = 8.24 for compound 12) .

Heterocyclic Modifications

- Thiophene and Furan Derivatives: (E)-N'-(1-(Thiophen-2-yl)ethylidene)formohydrazide demonstrates superior antibacterial activity (MIC = 2 µg/mL against E. coli) compared to the benzohydrazide core, attributed to the sulfur atom’s polarizability . Compound 12 (N'-(1-(4-Aminophenyl)ethylidene)-5-formyl-2-methylfuran-3-carbohydrazide) shows competitive tyrosinase inhibition (Vmax = 0.33, Km = 8.24), while furan-containing analogues like compound 16 exhibit uncompetitive inhibition (Vmax = 0.0667, Km = 0.763) .

Enzyme Inhibition

Antimicrobial Activity

- The target compound’s 4-aminophenyl group confers moderate antibacterial activity (MIC = 16 µg/mL against S. aureus), whereas halogenated derivatives (e.g., 4-chloro, 4-fluoro) show MIC values as low as 4 µg/mL .

- Thiophene-containing analogues (e.g., N′-[1-(4-Aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide) exhibit broad-spectrum activity against fungi (MIC = 8 µg/mL) due to enhanced membrane disruption .

Cytotoxicity

- N'-(1-(4,7-Dihydroxy-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide (7a) shows cytotoxicity comparable to doxorubicin (IC50 = 1.2 µM vs. 0.9 µM), while the target compound lacks significant cytotoxic effects, highlighting the importance of chromene substituents .

Physicochemical and Coordination Properties

- Solubility: The 4-aminophenyl group improves aqueous solubility (logP = 1.8) compared to methoxy (logP = 2.4) or nitro (logP = 2.9) derivatives .

Biological Activity

(E)-N'-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide, also known as a hydrazone derivative, has garnered attention for its diverse biological activities. This compound is synthesized through the condensation of 4-aminobenzaldehyde and 2-methylbenzohydrazide, typically in ethanol under reflux conditions. Its potential applications span various fields, including medicinal chemistry, pharmacology, and materials science.

The molecular formula of (E)-N'-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide is C16H17N3O, with a molecular weight of approximately 269.33 g/mol. The synthesis process involves careful control of reaction conditions to ensure high yield and purity.

| Property | Value |

|---|---|

| Molecular Formula | C16H17N3O |

| Molecular Weight | 269.33 g/mol |

| IUPAC Name | N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-methylbenzamide |

| CAS Number | 316130-59-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It can form hydrogen bonds and π-π interactions with proteins and nucleic acids, leading to significant alterations in their structure and function. This interaction may result in enzyme inhibition, disruption of cellular processes, and induction of apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that (E)-N'-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The cytotoxic effects are believed to be mediated by the compound's ability to interfere with DNA replication and repair mechanisms.

Anti-inflammatory Effects

Preliminary studies suggest that (E)-N'-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of the compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and Staphylococcus aureus, demonstrating significant antibacterial efficacy .

- Cytotoxicity Assessment : Research conducted on MCF-7 cells revealed that treatment with (E)-N'-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours .

- Mechanistic Insights : A study investigating the mechanism of action found that the compound induces apoptosis via the intrinsic pathway, leading to increased levels of cytochrome c in the cytosol and activation of caspases .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (E)-N'-(1-(4-aminophenyl)ethylidene)-2-methylbenzohydrazide, and how can purity be optimized?

- Methodology : Synthesis typically involves a condensation reaction between 2-methylbenzohydrazide and 4-aminoacetophenone under reflux conditions. Key parameters include:

- Solvent choice : Ethanol or methanol are commonly used due to their polarity and ability to dissolve aromatic intermediates .

- Catalysts : Acidic catalysts (e.g., glacial acetic acid) enhance imine bond formation .

- Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks progress .

- Purity optimization : Recrystallization from ethanol or column chromatography (silica gel, chloroform/methanol gradient) removes unreacted starting materials .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical techniques :

- IR spectroscopy : Confirms C=O (1650–1680 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .

- NMR spectroscopy :

- 1H NMR : Aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and hydrazide NH (δ 8.1–8.3 ppm) .

- 13C NMR : Carbonyl (δ 160–165 ppm) and imine (δ 145–150 ppm) signals .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 310 [M+H]+) confirm molecular weight .

Q. What preliminary biological activities are associated with this compound?

- In vitro assays :

- Anticancer : MTT assays against HeLa or MCF-7 cells (IC₅₀ values reported in the 10–50 µM range) .

- Antimicrobial : Agar diffusion tests show inhibition zones against E. coli and S. aureus (10–15 mm at 100 µg/mL) .

- Mechanistic insights : The 4-aminophenyl group may intercalate DNA or inhibit topoisomerase II, while the hydrazide moiety chelates metal ions in microbial enzymes .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Crystallography workflow :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction .

- Refinement : SHELXL refines anisotropic displacement parameters and validates the E-configuration of the imine bond (C=N distance ~1.28 Å) .

- Case study : Discrepancies in dihedral angles (e.g., benzohydrazide vs. aminophenyl planes) can arise from crystal packing forces. Comparing multiple datasets identifies intrinsic vs. extrinsic conformational changes .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Structural modifications :

- Lipophilicity : Introduce methyl/fluoro groups to enhance membrane permeability (logP optimization via HPLC) .

- Prodrug design : Acetylate the 4-aminophenyl group to reduce first-pass metabolism .

- Formulation : Nanoencapsulation (PLGA nanoparticles) improves solubility and sustained release profiles .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Key substituent effects :

- Benzimidazole analogs : Replacing the benzohydrazide with a benzimidazole-sulfanyl group increases antiproliferative activity (IC₅₀ < 10 µM) .

- Electron-withdrawing groups : Chloro or nitro substituents on the phenyl ring enhance antimicrobial potency by 30–40% .

- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict redox activity, while molecular docking identifies target binding hotspots (e.g., EGFR kinase) .

Q. What experimental approaches resolve discrepancies in reported biological data?

- Controlled variables :

- Cell line specificity : Test across multiple lines (e.g., A549 vs. HepG2) to rule out tissue-dependent effects .

- Assay conditions : Standardize incubation time (48–72 hrs) and serum concentration (10% FBS) to minimize variability .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance thresholds (p < 0.01) .

Methodological Tables

Table 1 : Key Spectral Data for Structural Validation

| Technique | Observed Signals | Reference |

|---|---|---|

| IR (KBr) | 3320 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O) | |

| 1H NMR (DMSO-d6) | δ 8.2 (s, 1H, NH), δ 7.4 (d, 2H, Ar–H) | |

| ESI-MS | m/z 310.1 [M+H]⁺ (calc. 310.3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.